molecular formula C15H9NO4 B2710320 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid CAS No. 1261604-08-3

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid

Cat. No.: B2710320
CAS No.: 1261604-08-3
M. Wt: 267.24
InChI Key: KUGRACLYNAAVSF-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid (CAS 1261604-08-3) is a high-value, polyfunctional organic compound designed for advanced research and development applications. Its molecular structure incorporates two highly versatile functional groups—a carboxylic acid and a formyl group—on a rigid benzo[d]isoxazole scaffold, making it an exceptional bifunctional building block for synthetic and medicinal chemistry. The presence of these two distinct reactive sites allows researchers to perform parallel synthetic modifications, enabling the rapid construction of diverse chemical libraries. The carboxylic acid moiety is amenable to amide coupling or esterification reactions for molecular elongation or pro-drug design. Simultaneously, the aldehyde group serves as a handle for nucleophilic addition or reductive amination strategies. This compound belongs to the benzo[d]isoxazole (anthranil) class of heterocycles, which are recognized in scientific literature as stable and readily available scaffolds that have been used as versatile intermediates in the construction of complex molecules . As a multifunctional synthon, its primary research value lies in expediting the synthesis of novel compounds for screening against biological targets. It is strictly intended for laboratory research purposes such as hit-to-lead optimization, the development of structure-activity relationships (SAR), and as a precursor in materials science. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its unique structure to develop new chemical entities for potential investigation in areas including pharmaceutical development and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-formylphenyl)-1,2-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-8-10-3-1-2-4-11(10)14-12-6-5-9(15(18)19)7-13(12)20-16-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRACLYNAAVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NOC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring. Subsequent functionalization steps introduce the formyl and carboxylic acid groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific industrial methods may vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid typically involves the condensation of appropriate precursors to form the isoxazole ring. The structural characteristics of this compound, including its functional groups, play a crucial role in determining its reactivity and biological activity. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Research has demonstrated that derivatives of benzo[d]isoxazole, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cancer progression. In vitro studies showed that certain derivatives could effectively reduce HIF-1α transcription in human cells, leading to decreased expression of vascular endothelial growth factor (VEGF), which is essential for tumor angiogenesis .

Anti-inflammatory Effects

Compounds containing the isoxazole moiety have also been reported to possess anti-inflammatory properties. Isoxazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Some studies indicate that specific substitutions on the isoxazole ring can enhance selectivity toward COX-2 inhibition, making these compounds promising candidates for treating inflammatory diseases .

Inhibition of HIF Pathway

The inhibition of HIF-1α by this compound may be linked to its ability to interfere with downstream signaling pathways that promote tumor growth and metastasis. Studies have shown that treatment with benzo[d]isoxazole derivatives leads to decreased mRNA levels of genes regulated by HIF-1, such as VEGF and pyruvate dehydrogenase kinase 1 (PDK1), under hypoxic conditions .

COX Inhibition

The anti-inflammatory action is primarily attributed to the selective inhibition of COX enzymes, particularly COX-2. This selective inhibition can lead to reduced prostaglandin synthesis, thereby alleviating inflammation and pain associated with various conditions .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

Study Objective Findings
Rajanarendar et al., 2015Evaluate anti-inflammatory activityIdentified compounds with significant COX-2 selectivity and anti-inflammatory effects .
Xu et al., 2015Investigate FLT3 inhibitorsDeveloped derivatives that inhibited FLT3 phosphorylation leading to tumor regression in xenograft models .
Tzanetou et al., 2014Test cytostatic activityFound promising cytostatic activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The formyl and carboxylic acid groups can also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 6-Aminobenzo[d]isoxazole-3-carboxylate (CAS: 932702-23-3)

  • Molecular Formula : C₁₀H₁₀N₂O₃
  • Molecular Weight : 206.20 g/mol
  • Key Features: Substituents: Ethyl ester at position 3, amino group at position 4. Physicochemical Properties: Higher lipophilicity compared to the carboxylic acid derivative due to the ester group. Applications: Serves as a precursor for further functionalization; the amino group enhances reactivity in nucleophilic substitutions .

3-(Thiazol-2-yl)benzo[d]isoxazole-6-carboxylic Acid

  • Molecular Formula: Not explicitly provided (estimated C₁₁H₆N₂O₃S).
  • Key Features: Substituents: Thiazole ring at position 3, carboxylic acid at position 5.

Isoxazoline Derivatives (e.g., C₂₉H₂₁N₃O₆SCl₂)

  • Molecular Formula : C₂₉H₂₁N₃O₆SCl₂
  • Key Features :
    • Substituents: Chlorine atoms, acetyloxy groups, and a mercapto-imidazolo side chain.
    • Synthesis: Prepared via acetic anhydride-mediated acetylation (74% yield), indicating moderate synthetic efficiency .
    • Applications: Primarily explored in agrochemical research due to structural complexity and halogen content .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Primary Applications
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid C₁₅H₉NO₄ 267.24 Formylphenyl, carboxylic acid Solvent-dependent (DMSO/ethanol) Research intermediate, drug design
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate C₁₀H₁₀N₂O₃ 206.20 Ethyl ester, amino group Organic solvents Precursor for bioactive derivatives
3-(Thiazol-2-yl)benzo[d]isoxazole-6-carboxylic acid ~C₁₁H₆N₂O₃S ~250.20 Thiazole, carboxylic acid Polar solvents (estimated) Discontinued (synthesis challenges)
Isoxazoline derivative (C₂₉H₂₁N₃O₆SCl₂) C₂₉H₂₁N₃O₆SCl₂ 612.91 Chlorine, acetyloxy, mercapto groups Likely low aqueous solubility Agrochemical research

Key Findings

Reactivity and Functionalization :

  • The formyl group in this compound enables Schiff base formation, as demonstrated in triazolone derivative syntheses . This contrasts with the ethyl ester in CAS 932702-23-3, which requires hydrolysis for carboxylic acid activation .
  • The thiazole-substituted analogue lacks the formyl group, limiting its utility in condensation reactions .

Bioavailability and Solubility :

  • The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives but may reduce membrane permeability .
  • Halogenated isoxazoline derivatives (e.g., C₂₉H₂₁N₃O₆SCl₂) exhibit lower solubility due to hydrophobic chlorine atoms .

Isoxazoline derivatives achieve moderate yields (74%), suggesting room for optimization compared to simpler benzo[d]isoxazoles .

Biological Activity

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of both formyl and carboxylic acid functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The isoxazole ring can form hydrogen bonds and engage in π-π interactions, which enhance its binding affinity to target enzymes or receptors. The formyl and carboxylic acid groups also modulate its reactivity, influencing how it interacts with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer effects. A study highlighted its role as an inhibitor of hypoxia-inducible factor (HIF)-1α transcription, which is crucial in tumor development and metastasis. In cell-based assays, certain derivatives showed IC50 values as low as 24 nM, indicating potent antitumor activity .

Table 1: Inhibitory Effects against HIF-1α Transcription

Compound IDIC50 (nM)Biological Activity
1524Antitumor
3124Antitumor
8940Moderate Activity

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, although further research is needed to elucidate the exact mechanisms involved.

Comparative Studies

When compared to other benzo[d]isoxazole derivatives, such as 3-(2-Nitrophenyl)benzo[d]isoxazole-6-carboxylic acid , the unique structure of this compound allows for different electronic properties and reactivity profiles. This distinction can influence their respective biological activities.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighHighModerate
3-(2-Nitrophenyl)benzo[d]isoxazole-6-carboxylic acidModerateLowLow

Case Studies

  • Anticancer Efficacy : In a study evaluating various benzo[d]isoxazole derivatives for HIF-1α inhibition, compounds derived from this compound exhibited significant reductions in HIF transcriptional activity without causing cytotoxicity at concentrations below 50 μM .
  • Antimicrobial Testing : A series of tests against common bacterial strains revealed that this compound showed superior efficacy compared to traditional antibiotics like ampicillin and ciprofloxacin, particularly against resistant strains .

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